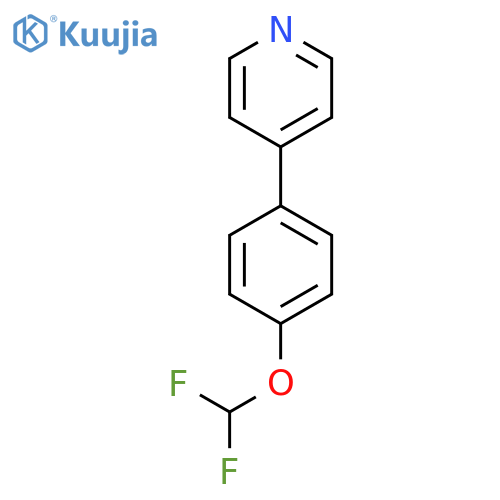Cas no 1214376-22-3 (4-(4-(Difluoromethoxy)phenyl)pyridine)

1214376-22-3 structure
商品名:4-(4-(Difluoromethoxy)phenyl)pyridine
CAS番号:1214376-22-3
MF:C12H9F2NO
メガワット:221.202769994736
CID:4989564
4-(4-(Difluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(4-(difluoromethoxy)phenyl)pyridine
- 4-(4-(Difluoromethoxy)phenyl)pyridine
-
- インチ: 1S/C12H9F2NO/c13-12(14)16-11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-8,12H
- InChIKey: IPTOHWITIGZHBJ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1C=CN=CC=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 199
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 3.4
4-(4-(Difluoromethoxy)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013000172-1g |
4-(4-(Difluoromethoxy)phenyl)pyridine |
1214376-22-3 | 97% | 1g |
$1490.00 | 2023-09-04 | |
| Alichem | A013000172-500mg |
4-(4-(Difluoromethoxy)phenyl)pyridine |
1214376-22-3 | 97% | 500mg |
$831.30 | 2023-09-04 | |
| Alichem | A013000172-250mg |
4-(4-(Difluoromethoxy)phenyl)pyridine |
1214376-22-3 | 97% | 250mg |
$480.00 | 2023-09-04 |
4-(4-(Difluoromethoxy)phenyl)pyridine 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
1214376-22-3 (4-(4-(Difluoromethoxy)phenyl)pyridine) 関連製品
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
